molecular formula C10H11N5O2 B1434731 [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid CAS No. 1706447-78-0

[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid

Cat. No.: B1434731
CAS No.: 1706447-78-0
M. Wt: 233.23 g/mol
InChI Key: BLGJPKBPFCKMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid is a chemical compound for research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Compounds featuring a pyrazol-1-yl-pyridazine core, such as this one, are of significant interest in medicinal chemistry and agrochemical research . The pyridazine ring linked to a pyrazole is a common scaffold in the development of biologically active molecules. Some pyrazolyl-pyridazine derivatives have been investigated for their potential as regulators of biological processes . The specific research applications and mechanism of action for this compound are areas for further investigation by qualified researchers. Researchers are encouraged to consult the scientific literature for the latest studies on this and related compounds. Handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

2-[methyl-(6-pyrazol-1-ylpyridazin-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-14(7-10(16)17)8-3-4-9(13-12-8)15-6-2-5-11-15/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGJPKBPFCKMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NN=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). This oxidative stress can lead to alterations in gene expression and cellular metabolism, ultimately affecting cell function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained oxidative stress and alterations in cellular metabolism.

Biological Activity

Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid features a pyrazole ring fused to a pyridazine structure, which is known to confer various biological properties. The general formula can be represented as:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. For instance, a study demonstrated that derivatives with similar structures could effectively inhibit microtubule assembly, leading to apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. The compounds enhanced caspase-3 activity significantly, indicating their potential as anticancer agents .

CompoundConcentration (μM)Apoptosis InductionCaspase-3 Activity
7d1Yes1.33 times
7h1Yes1.57 times
10c10YesEnhanced

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. In one study, compounds demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory process. For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs such as diclofenac and celecoxib .

CompoundCOX-2 Inhibition (%)IC50 (μg/mL)
125a6254.65
125b7160.56

These findings suggest that methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid may exhibit similar anti-inflammatory properties.

The mechanisms underlying the biological activities of this compound are primarily linked to its ability to interact with specific molecular targets:

  • Microtubule Destabilization : By inhibiting microtubule assembly, the compound can disrupt mitotic processes in cancer cells.
  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Study on Anticancer Activity

In a detailed investigation involving various pyrazole derivatives, researchers found that those with modifications at the pyridazine position exhibited enhanced anticancer activity against multiple cell lines, including lung and breast cancers. The study concluded that further optimization could lead to potent therapeutic agents .

Study on Anti-inflammatory Effects

Another study evaluated the anti-inflammatory potential of several pyrazole derivatives in an animal model. The results indicated a significant reduction in paw edema compared to control groups, demonstrating the efficacy of these compounds in inflammatory conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₈H₁₁N₃O₂
  • Molecular Weight : 183.19 g/mol

The structure includes a methyl group attached to a pyrazole ring and an amino-acetic acid side chain, enhancing its solubility and biological activity.

Anticancer Activity

Recent studies have investigated the potential of methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid as a novel anticancer agent. The compound exhibits inhibitory effects on various cancer cell lines, particularly those resistant to conventional therapies.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations of 10 µM and above, suggesting its potential as a lead compound for further development .

Antiplatelet Activity

The compound has been explored for its antiplatelet properties, particularly as a reversible P2Y12 antagonist. This application is crucial in preventing thrombotic events in patients with cardiovascular diseases.

Case Study : In high-throughput screening (HTS) campaigns aimed at identifying novel P2Y12 antagonists, methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid demonstrated promising results, showing competitive inhibition of platelet aggregation .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity. The introduction of different functional groups can modify its pharmacokinetic properties.

Data Table: Synthetic Pathways for Derivatives

Derivative NameSynthetic MethodologyYield (%)
5-Chloro DerivativeNucleophilic substitution85%
Acetylated DerivativeAcetylation reaction90%
Hydroxylated DerivativeHydrolysis under acidic conditions78%

Peptide Coupling Reactions

Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino-acetic acid can be utilized in peptide coupling reactions to create more complex structures for drug development.

Example Reaction : The coupling of this compound with various amino acids has been successfully achieved using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Structural Analogues in the Pyridazine/Pyridazinone Family

The compound shares structural homology with derivatives of 3(2H)-pyridazinone, a related heterocycle where the pyridazine ring incorporates a ketone group. For example, [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid (reported by Banoglu et al., 2005) features a pyridazinone core and a dimethyl-substituted pyrazole (Table 1) .

Table 1: Structural Comparison

Compound Core Structure Pyrazole Substituent Side Chain
Target compound Pyridazine Pyrazol-1-yl Methylamino-acetic acid
[6-(3,5-dimethylpyrazol-1-yl)-pyridazinone] acetic acid Pyridazinone (with ketone) 3,5-Dimethylpyrazol-1-yl Acetic acid

Key Differences :

  • The unsubstituted pyrazole in the target compound may favor tighter π-π interactions.
  • Side Chain: The methylamino group in the target compound could enhance basicity and membrane permeability relative to the acetic acid side chain in the analogue.
Pharmacological and Physicochemical Properties

Banoglu et al. (2005) demonstrated that pyridazinone derivatives with acetic acid side chains exhibit analgesic and anti-inflammatory activity, attributed to cyclooxygenase (COX) inhibition . In contrast, the target compound’s methylamino-acetic acid group may alter its pharmacokinetic profile:

  • logP: The pyridazine core (non-polar) versus pyridazinone (polar) suggests the target compound may have higher lipophilicity (estimated logP ~1.5 vs. ~0.8 for the pyridazinone analogue).
  • Solubility: The pyridazinone’s ketone group improves aqueous solubility, whereas the target compound’s solubility relies on the ionizable acetic acid group.
  • Bioactivity : Preliminary data on similar compounds indicate that pyridazine derivatives without ketones show reduced COX-2 selectivity but improved blood-brain barrier penetration.

Preparation Methods

Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one Derivatives

A prominent approach involves the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, which serve as intermediates. This pathway was detailed in a study focusing on heterocyclic derivatives with biological activity, where the key steps include:

Formation of the Pyrazolyl-Pyridazine Intermediate

The key heterocycle is synthesized through cyclization reactions involving hydrazines and appropriate precursors, often under reflux conditions, with catalysts such as acetic acid or polyphosphoric acid, facilitating ring closure.

Functionalization and Derivatization

Once the heterocyclic core is established, functional groups are introduced to generate the aminoacetic acid moiety.

Alkylation and Amino Group Introduction

  • Alkylation of the heterocycle with methyl or related groups is achieved through nucleophilic substitution using methyl halides or methylating reagents under basic conditions.
  • Amino group attachment involves nucleophilic substitution on activated heterocycles, often facilitated by potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.

Carboxymethylation to Form the Acetic Acid Moiety

The amino group is further functionalized with chloroacetic acid derivatives or via reductive amination with glyoxylic acid derivatives, leading to the formation of the amino acetic acid side chain.

Key Synthetic Routes and Conditions

Step Reagents Conditions Reference/Notes
Heterocycle synthesis Hydrazines, chloropyridazine derivatives Reflux, acid catalysis
Chlorination SOCl₂ or PCl₅ Reflux For activating heterocycles
Nucleophilic substitution NaOH, K₂CO₃ Room temperature to reflux For introducing amino groups
Alkylation Methyl halides Basic, polar solvents To attach methyl groups
Carboxymethylation Chloroacetic acid derivatives Reflux, basic conditions To generate acetic acid functionality

Research Findings and Optimization Strategies

  • Yield Optimization: Using polar aprotic solvents such as DMSO or DMF enhances nucleophilic substitution efficiency.
  • Selectivity Control: Tautomeric equilibria in heterocycles can be managed by controlling pH and temperature during synthesis.
  • Environmental Considerations: Employing greener solvents like ethanol or water, and avoiding excess reagents, aligns with sustainable chemistry practices.

Representative Synthetic Scheme

Hydrazine + Chloropyridazine → Pyrazolyl-pyridazine intermediate
→ Chlorination with SOCl₂ → Activated chloro derivative
→ Nucleophilic substitution with amino acetic acid derivatives
→ Alkylation with methyl halides → [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid

Summary of Key Research Findings

  • The synthesis of heterocyclic derivatives like pyridazines and pyrazoles is well-established, with modifications tailored for specific functional groups.
  • Alkylation and acylation steps are critical for attaching the amino acetic acid moiety.
  • Optimization of reaction conditions, including temperature, solvent, and reagent equivalents, significantly improves yields and purity.
  • Recent patents and studies emphasize environmentally friendly methods, such as aqueous media and catalytic processes, to reduce hazardous waste.

Q & A

Q. What are the recommended synthetic routes for [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyridazine and pyrazole precursors, followed by functionalization with methyl and acetic acid groups. Key optimization strategies include:
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for purity ≥95% .
  • Yield Tracking : Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) to isolate high-purity fractions .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6) to verify substituent positions on the pyridazine and pyrazole rings .
  • X-ray Crystallography : Resolve bond lengths and angles to confirm the planar geometry of the heterocyclic core .
  • Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~290.1 g/mol) using electrospray ionization (ESI+) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer :
  • Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition via fluorometric assays (IC50 values) .
  • Antimicrobial Screening : Use broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity : Conduct MTT assays on HEK-293 cells to establish baseline toxicity (IC50 > 50 µM preferred) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Incubate in buffers (pH 1–13, 37°C) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for pyridazine derivatives) .

Q. What chromatographic methods are optimal for purity assessment and quantification?

  • Methodological Answer :
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 270 nm .
  • TLC Validation : Silica gel GF254 plates (visualization under UV 254/366 nm) to confirm absence of byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and regioselectivity in further derivatization?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridazine ring .
  • Molecular Dynamics (MD) : Simulate solvent effects to predict reaction pathways (e.g., SNAr vs. radical mechanisms) .

Q. What experimental strategies resolve contradictions between computational predictions of reactivity and empirical outcomes?

  • Methodological Answer :
  • Hybrid Workflows : Integrate quantum chemical calculations (e.g., Gaussian 16) with high-throughput screening (e.g., automated liquid handling) to validate reaction pathways .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to track regioselectivity in heterocyclic substitutions .

Q. How can researchers investigate the compound’s mechanism of action in autophagy induction or kinase inhibition?

  • Methodological Answer :
  • Kinase Profiling : Use ADP-Glo™ assays to screen against a panel of 100+ kinases (e.g., mTOR, PI3K) .
  • Autophagy Markers : Monitor LC3-II/LC3-I ratio via western blotting in prostate cancer cells (PC-3 line) .

Q. What strategies validate target engagement and off-target effects in biological studies?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., mTOR) by measuring protein thermal stability shifts .
  • CRISPR-Cas9 Knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Q. How can contradictory bioactivity data from different assay platforms be reconciled?

  • Methodological Answer :
  • Meta-Analysis : Apply hierarchical clustering to datasets (e.g., IC50 values from MTT vs. ATP-lite assays) to identify platform-specific biases .
  • Orthogonal Assays : Confirm anti-proliferative activity via clonogenic assays and live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.